molecular formula C22H27NO2S B6541029 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide CAS No. 1058208-92-6

4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide

Cat. No.: B6541029
CAS No.: 1058208-92-6
M. Wt: 369.5 g/mol
InChI Key: LBCFHQUQICQDSW-UHFFFAOYSA-N
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Description

4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a phenyl group, a thiophen-2-yl group, a cyclopentyl ring, and an oxane-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with thiophene-2-carboxylic acid chloride to form an intermediate, which is then reacted with cyclopentylmethylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of phenolic derivatives.

  • Reduction: Production of reduced phenyl derivatives.

  • Substitution: Introduction of various functional groups, leading to a range of substituted phenyl compounds.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand molecular interactions and pathways.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • 4-phenyl-N-(cyclopentylmethyl)oxane-4-carboxamide: Lacks the thiophen-2-yl group.

  • 4-phenyl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide: Lacks the cyclopentyl group.

Uniqueness: The presence of both the phenyl and thiophen-2-yl groups in the cyclopentylmethyl moiety makes this compound unique compared to its analogs. This structural feature may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-20(22(12-14-25-15-13-22)18-7-2-1-3-8-18)23-17-21(10-4-5-11-21)19-9-6-16-26-19/h1-3,6-9,16H,4-5,10-15,17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCFHQUQICQDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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